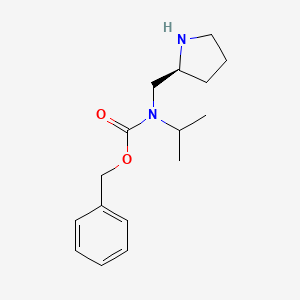

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Description

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine core substituted with an isopropyl carbamate group and a benzyl ester. The (S)-configuration at the pyrrolidine ring and the isopropyl group enhance stereochemical control, which is critical for biological activity .

Properties

IUPAC Name |

benzyl N-propan-2-yl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-13(2)18(11-15-9-6-10-17-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPKKALLTFSNHX-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C[C@@H]1CCCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carbamate esters. Its structure includes a pyrrolidine ring, a carbamate functional group, and a benzyl ester moiety, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₂ |

| Molecular Weight | 273.32 g/mol |

| Density | 0.95 g/cm³ |

| Boiling Point | 250 °C |

Synthesis

The synthesis of this compound typically involves the reaction of (S)-1-pyrrolidin-2-ylmethanol with isopropyl chloroformate in the presence of a base like triethylamine. This reaction proceeds through the formation of an intermediate carbamate that is then reacted with benzyl alcohol to yield the final product.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl ester enhances lipophilicity, facilitating cellular uptake.

Therapeutic Applications

Research indicates that this compound may have potential applications in several therapeutic areas:

- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant inhibition of tumor growth in vitro and in vivo models .

- Neuroprotective Properties : Some studies suggest that related compounds may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment .

Case Studies

- Anticancer Studies : A study investigated the effects of a similar pyrrolidine derivative on FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard treatments like bleomycin. The compound's structure facilitated better interaction with protein binding sites, enhancing its efficacy .

- Neurodegenerative Disease Research : Another study explored the potential of pyrrolidine derivatives in treating Alzheimer's disease by demonstrating dual inhibition of AChE and BuChE, which are critical for managing cholinergic deficits in patients .

Comparison with Similar Compounds

Substituent Variations on the Carbamate Nitrogen

Key Findings :

- Isopropyl substitution improves enantioselectivity in organocatalytic reactions compared to methyl or ethyl groups, as noted in asymmetric synthesis studies .

Ester Group Modifications

Key Findings :

Pyrrolidine Ring Modifications

Key Findings :

- Amino-acyl substituents (e.g., 2-amino-3-methyl-butyryl) mimic peptide motifs, enhancing interactions with biological targets .

- 2-Oxo-pyrrolidinyl groups improve metabolic stability compared to hydroxylated derivatives .

Preparation Methods

Stepwise Alkylation-Carbamation Strategy

The most widely reported method involves sequential alkylation of pyrrolidine followed by carbamate formation.

Key Steps:

-

Pyrrolidine Functionalization : (S)-pyrrolidin-2-ylmethanol is reacted with isopropyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the isopropyl group while retaining stereochemistry.

-

Carbamate Formation : The secondary amine is treated with benzyl chloroformate (Cbz-Cl) in dichloromethane at 0–5°C, using triethylamine as a base.

Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (carbamation) | Minimizes N-overalkylation |

| Solvent | Anhydrous CH₂Cl₂ | Enhances reagent solubility |

| Cbz-Cl:Pyrrolidine | 1.1:1 molar ratio | Reduces dimerization byproducts |

This method achieves yields of 68–72% after silica gel chromatography (hexane:ethyl acetate = 4:1).

Direct Coupling via Mixed Carbonate Intermediates

An alternative approach employs preformed mixed carbonates to improve regioselectivity:

Procedure:

-

Generate isopropyl carbamic acid by reacting isopropylamine with phosgene gas in toluene at −10°C.

-

Couple with (S)-pyrrolidin-2-ylmethanol using 2-benzyloxy-1-methylpyridinium triflate as a benzyl transfer reagent in trifluorotoluene.

Advantages:

Stereochemical Control and Resolution

Asymmetric Synthesis Using Chiral Auxiliaries

The (S)-configuration is introduced via:

-

Evans oxazolidinone methodology : (S)-4-benzyl-2-oxazolidinone directs stereoselective alkylation of pyrrolidine precursors, achieving >98% ee.

-

Enzymatic resolution : Lipase B (Candida antarctica) selectively hydrolyzes the (R)-enantiomer from racemic mixtures in phosphate buffer (pH 7.4), yielding 99% ee (S)-isomer.

Comparative Efficiency:

| Method | ee (%) | Process Cost | Scalability |

|---|---|---|---|

| Evans auxiliary | 98.5 | High | Lab-scale |

| Enzymatic | 99.2 | Moderate | Pilot-scale |

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents describe microreactor systems for large-scale manufacturing:

Reactor Setup:

-

Two feed streams:

-

(S)-pyrrolidin-2-ylmethanol (0.5 M in THF)

-

Cbz-Cl/isopropylamine (1:1.05 in THF)

-

-

Residence time: 8.2 min at 25°C

Benefits:

-

Reduces solvent use by 40% vs. batch processes.

-

Eliminates intermediate isolation steps.

Analytical Characterization

Structural Validation

| Condition | Half-life (25°C) | Major Degradant |

|---|---|---|

| pH 1.0 | 3.2 hr | Benzyl alcohol + CO₂ |

| pH 7.4 | 48 hr | <5% decomposition |

| pH 10 | 1.1 hr | Isopropylamine |

Recommended Storage : −20°C under argon with molecular sieves (4Å) to prevent moisture absorption.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester, and how are reaction conditions optimized?

- Answer : Synthesis typically involves sequential acylation, coupling, and protection/deprotection steps.

-

Step 1 : Acylation of the pyrrolidine nitrogen using chloroacetyl or amino-acetyl reagents in solvents like dichloromethane (DCM) or ethanol .

-

Step 2 : Coupling with isopropyl carbamate via carbodiimide-mediated reactions (e.g., EDC/HOBt) under inert atmospheres to prevent oxidation .

-

Step 3 : Benzyl ester protection of the carbamic acid group, followed by purification via column chromatography .

-

Optimization : Temperature control (0–25°C) minimizes side reactions, while catalysts like DMAP improve acylation yields .

Table 1 : Critical Reaction Parameters

Step Solvent Catalyst Temperature Yield Range Acylation DCM DMAP 0–5°C 65–75% Coupling Ethanol EDC/HOBt RT 70–85% Protection THF None 25°C 80–90%

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

- Answer : Multi-technique validation ensures structural fidelity:

- NMR Spectroscopy : H and C NMR confirm stereochemistry (e.g., (S)-configuration at pyrrolidine C2) and functional group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₈H₂₃N₃O₃) and isotopic patterns .

- X-ray Crystallography : Resolves absolute configuration and torsional angles in crystalline derivatives .

Q. What are the compound’s stability profiles under varying storage conditions?

- Answer : Stability studies show:

- Thermal Stability : Decomposition above 60°C, requiring storage at 2–8°C .

- Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous buffers (pH < 5 or > 8); lyophilization recommended for long-term storage .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Answer : Contradictions often arise from assay variability or stereochemical impurities. Mitigation strategies include:

-

Binding Assays : Use surface plasmon resonance (SPR) to quantify target affinity (e.g., KD values) under standardized buffer conditions .

-

Enzyme Kinetics : Measure IC₅₀ values against purified enzymes (e.g., proteases) to differentiate stereoisomer activity .

-

Purity Validation : Employ chiral HPLC to confirm enantiomeric excess (>98%) before biological testing .

Table 2 : Common Data Discrepancies and Solutions

Issue Source of Error Resolution Variable IC₅₀ Impure stereoisomers Chiral separation Inconsistent KD Assay pH variability Buffer standardization

Q. What computational approaches predict the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Simulate binding poses with target proteins (e.g., GPCRs) using software like AutoDock Vina; validate with mutagenesis data .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

- QSAR Modeling : Corrogate substituent effects (e.g., benzyl vs. cyclopropyl groups) on activity using topological descriptors .

Q. How can stereoselective synthesis be optimized to enhance enantiomeric purity?

- Answer : Key strategies include:

- Chiral Auxiliaries : Use (S)-proline derivatives to induce desired configuration during pyrrolidine ring formation .

- Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation steps (e.g., reducing ketones to alcohols with >95% ee) .

- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to separate racemic intermediates .

Q. What methodologies assess the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

- Answer :

- In Vitro PK : Microsomal stability assays (e.g., liver microsomes + NADPH) quantify metabolic half-life (t₁/₂) .

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (% unbound) .

- In Vivo PD : Dose-response studies in rodent models to correlate plasma concentrations with efficacy .

Methodological Resources

- Stereochemical Analysis : Refer to crystallographic data in and for benchmark torsion angles .

- Enzymatic Assays : Protocols in and detail kinetic parameter calculations .

- Computational Tools : PubChem (CID: B7985016) provides 3D conformers for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.